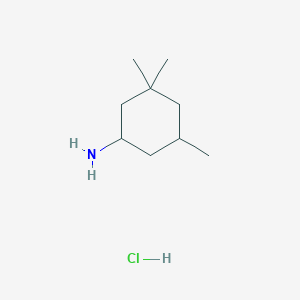![molecular formula C18H29N3O B14780367 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly in the context of neurological research.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.
作用机制
The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of the benzylpiperidine moiety, which contributes to its high affinity and selectivity for acetylcholinesterase. This structural uniqueness may offer advantages in terms of potency and selectivity compared to other similar compounds .
属性
分子式 |
C18H29N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,19H2,1-2H3,(H,20,22) |
InChI 键 |
VIABWCDSCQHZIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
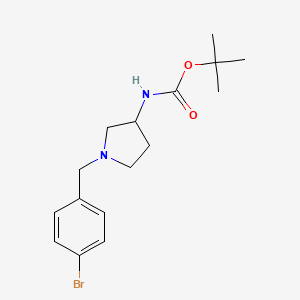

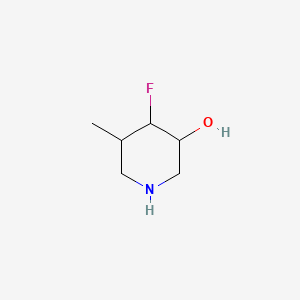
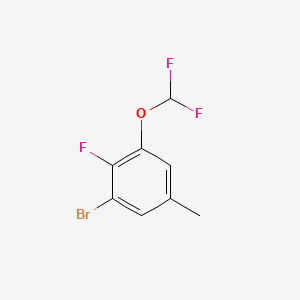

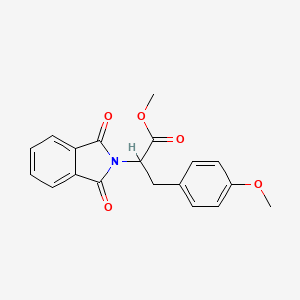
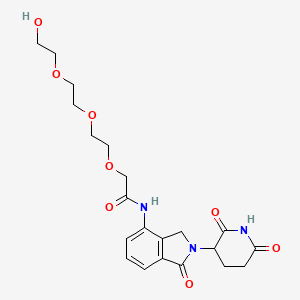

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
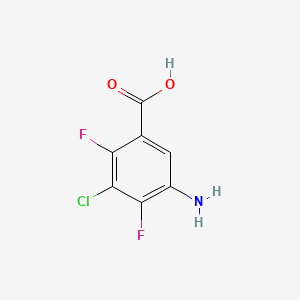
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
